N-benzyl-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-benzyl-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Thiourea derivatives, including similar structures to N-benzyl-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, are crucial intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds have been synthesized through various methods, such as microwave irradiative cyclocondensation, and evaluated for their biological activities including insecticidal and antimicrobial potentials (Deohate & Palaspagar, 2020). The synthesized heterocycles have shown potential in developing new pharmaceuticals with varied therapeutic effects.
Antimicrobial and Anti-inflammatory Agents
Novel compounds derived from similar frameworks have been investigated for their anti-inflammatory and analgesic properties. These studies indicate that such compounds can serve as cyclooxygenase inhibitors, displaying significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This highlights the potential of this compound derivatives in developing new therapeutic agents targeting inflammation and pain.
Heterocyclic Synthesis via Cascade Reactions
The versatility of thioureido-acetamides as starting materials for various heterocyclic syntheses in one-pot cascade reactions has been demonstrated. These reactions achieve excellent atom economy and yield a range of important heterocycles, showcasing the synthetic utility of compounds with structures related to this compound (Schmeyers & Kaupp, 2002).
Antifolate and Antitumor Agents
Research into the design and synthesis of classical and nonclassical derivatives has led to the identification of potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds, including ones structurally related to this compound, exhibit potent inhibition of human DHFR and show promise as antitumor agents in vitro (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Properties
IUPAC Name |
N-benzyl-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-23(2)11-12-24-17-10-6-9-16(17)19(22-20(24)26)27-14-18(25)21-13-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVPWLNGCZDGPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.